Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Catalog No.
S821232
CAS No.
1470372-59-8
M.F
C48H67NO5PPdS-
M. Wt
907.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimet...

CAS Number

1470372-59-8

Product Name

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C48H67NO5PPdS-

Molecular Weight

907.5 g/mol

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

QUEIWHJXJNGIMT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Description

The exact mass of the compound Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

C-C Bond Formation

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a potent catalyst for forming new carbon-carbon (C-C) bonds. It efficiently promotes Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings between various organic building blocks. These reactions are crucial for constructing complex organic molecules with desired functionalities. Here are some references for its applications in C-C bond formation:

  • Suzuki-Miyaura coupling:
  • Stille coupling:
  • Sonogashira coupling:

Functionalization of Organic Molecules

This palladacycle catalyst can also be used for the selective functionalization of organic molecules. It can introduce various functional groups, such as amines, ethers, and alkenes, onto organic substrates. This allows for the creation of diverse organic molecules with tailored properties for applications in drug discovery, materials science, and other fields. Here's an example reference:

  • C-H arylation:

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as BrettPhos Pd G3, is a complex organometallic compound featuring palladium as the central metal. This compound is notable for its unique ligand structure that incorporates a dicyclohexylphosphino moiety and multiple isopropyl groups, contributing to its stability and reactivity in various chemical processes. Its molecular formula is C₄₈H₆₆N₀₅P PdS, with a molecular weight of approximately 906.50 g/mol. The compound appears as a faint green to dark brown solid and is sensitive to air and moisture .

Palladium catalysts like BrettPhos palladacycle operate through a catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps. Briefly:

  • Oxidative addition: The Pd(II) center reacts with the organic halide (RX), breaking the carbon-halogen bond and forming a Pd(IV) complex.
  • Transmetallation: The organometallic reagent (e.g., boronic acid or organozinc) transfers its organic group to the Pd(IV) complex.
  • Reductive elimination: The Pd(II) catalyst regenerates, forming the desired C-C coupled product and releasing a by-product.
  • Ligand exchange: The regenerated Pd(II) catalyst can then bind another substrate to initiate a new cycle.

Organopalladium complexes can be:

  • Irritating to skin and eyes [].
  • Harmful if inhaled or ingested [].
  • Flammable [].

BrettPhos Pd G3 is primarily utilized as a catalyst in cross-coupling reactions, particularly the Buchwald-Hartwig reaction. It facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines or ureas. The compound demonstrates lower catalyst loadings and shorter reaction times compared to traditional catalysts, making it highly efficient for synthetic applications .

Example Reaction

A typical reaction involving BrettPhos Pd G3 could be represented as follows:

Ar X+R NH2BrettPhos Pd G3Ar NH R+HX\text{Ar X}+\text{R NH}_2\xrightarrow{\text{BrettPhos Pd G3}}\text{Ar NH R}+\text{HX}

Where Ar-X represents an aryl halide and R-NH₂ an amine.

BrettPhos Pd G3 can be synthesized through various methods, typically involving the reaction of palladium salts with the appropriate ligands under controlled conditions. A common synthesis pathway includes:

  • Preparation of Ligands: Synthesize the dicyclohexylphosphino ligand by reacting appropriate phosphines with suitable alkylating agents.
  • Complex Formation: Combine the synthesized ligands with palladium(II) salts in an inert atmosphere (e.g., argon) to form the palladium complex.
  • Purification: The resulting complex is purified using methods such as recrystallization or chromatography to obtain high-purity BrettPhos Pd G3 .

BrettPhos Pd G3 finds extensive application in organic synthesis, particularly in:

  • Cross-Coupling Reactions: Used for synthesizing pharmaceuticals and agrochemicals through C-N bond formation.
  • Catalysis: Acts as a catalyst for various organic transformations due to its stability and efficiency.
  • OLED Intermediates: Utilized in the development of organic light-emitting diodes due to its electronic properties .

Interaction studies of BrettPhos Pd G3 focus on its behavior in catalytic cycles and its interactions with substrates during cross-coupling reactions. The ligand's steric and electronic properties significantly influence the reactivity and selectivity of the palladium center. Investigating these interactions can provide insights into optimizing reaction conditions for improved yields and selectivity in synthetic applications .

BrettPhos Pd G3 can be compared with several other palladium complexes that serve similar functions in catalysis:

Compound NameStructureUnique Features
Palladium(II) acetateSimple acetate ligandCommonly used but less efficient than BrettPhos Pd G3
BrettPhos Pd G2Similar ligand structureSlightly less stable than BrettPhos Pd G3
Palladium(II) chlorideChloride ligandsMore reactive but less selective in C-N coupling
PalladacyclesCyclic structuresOften more stable but less versatile than BrettPhos Pd G3

BrettPhos Pd G3's unique combination of steric bulk from the isopropyl groups and electronic properties from the phosphine ligand allows it to operate effectively under milder conditions compared to its counterparts, making it particularly valuable for sensitive substrates .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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